3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the neurotransmitter GABA in the brain. CPP-115 has shown potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione increases the levels of GABA, which is an inhibitory neurotransmitter that regulates neuronal activity and reduces excitability. This leads to a decrease in seizure activity, anxiety, and other neurological and psychiatric symptoms.
Biochemical and Physiological Effects
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects in the brain. It increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and seizure activity. 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione also modulates the activity of other neurotransmitter systems, including dopamine and glutamate, which are involved in addiction and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABA levels in the brain. It also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its poor solubility in water and its potential for off-target effects on other enzymes and neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the long-term effects of 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione on brain function and behavior. Additionally, the potential use of 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in combination with other drugs or therapies for the treatment of addiction and other disorders is an area of ongoing research.
Synthesemethoden
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized by the reaction of 4-methoxyphenylacetic acid with cyclopentylamine, followed by cyclization with maleic anhydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. In preclinical studies, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to increase GABA levels in the brain, leading to antiepileptic, anxiolytic, and antipsychotic effects. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
Eigenschaften
IUPAC Name |
3-(cyclopentylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-8-6-12(7-9-13)18-15(19)10-14(16(18)20)17-11-4-2-3-5-11/h6-9,11,14,17H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYXNGHCODTBBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.